molecular formula C22H28ClF2NO6 B595994 4-Hydroxy Nebivolol CAS No. 178383-76-1

4-Hydroxy Nebivolol

Numéro de catalogue: B595994
Numéro CAS: 178383-76-1
Poids moléculaire: 475.914
Clé InChI: NNLYRGGZJNHZRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxy Nebivolol is a primary metabolite of the β1-selective adrenergic receptor antagonist Nebivolol, formed via hydroxylation mediated by the cytochrome P450 isoform CYP2D6 . Structurally, it retains the core chromanol backbone of Nebivolol but incorporates a hydroxyl group at the 4-position of the fluorophenyl ring (Canonical SMILES: FC1=CC=C2C(C(O)CC(C(O)CNCC(O)C3CCC(C=C(F)C=C4)=C4O3)O2)=C1.Cl) . With a molecular weight of 457.9 g/mol (hydrochloride form) and solubility in DMSO, it is primarily used in preclinical research to study Nebivolol’s metabolic fate and pharmacological activity .

Nebivolol itself is a racemic mixture of enantiomers with vasodilatory properties attributed to nitric oxide (NO) modulation .

Méthodes De Préparation

Stereospecific Synthesis of Nebivolol Hydrochloride

One-Pot Synthesis via Epoxide Intermediates

The patented one-pot synthesis of nebivolol hydrochloride (EP2163551A1) avoids intermediate isolation, enhancing efficiency . The process begins with (±)-[1S*(R*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (epoxy monomer II ) and (±)-[1S*(S*)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (III ). These react in methanol under hydrogenation (5–5.5 kg/cm² pressure, 48–52°C) using 10–15% palladium on charcoal (Pd/C) and benzyl chloride (1.25 mol per epoxy monomer) .

Critical Parameters

  • Catalyst : 14–15% Pd/C for debenzylation.

  • Reaction Time : 2–3 hours for hydrogenation.

  • Yield : 99.5% purity after crystallization .

This method eliminates column chromatography and cryogenic steps, addressing scalability challenges in earlier routes (e.g., U.S. Patent 5,759,580), which reported only 6.6% yield due to diastereomeric impurities .

Resolution of Diastereomeric Intermediates

Recrystallization-Based Separation

CN103833717A discloses a synthesis starting from a diastereomeric mixture of 2-amino-1-(6-fluoro-2-chromanyl)ethanol . Recrystallization separates diastereomer A (RSSS configuration) and diastereomer B (SRRR). Diastereomer B undergoes diazotization, halogenation, and cyclization to form an epoxide, which reacts with diastereomer A to yield nebivolol .

Advantages Over Prior Art

  • Avoids hazardous reagents like di-isobutylaluminum hydride (DIBAL).

  • Reduces steps from 8–10 to 4–5, improving throughput .

Hydrogenation and Debenzylation Strategies

Catalytic Hydrogenation Conditions

Key steps in nebivolol synthesis involve debenzylation of N-benzyl intermediates. EP2163551A1 specifies:

  • Pressure : 3–6 kg/cm² H₂.

  • Temperature : 48–52°C.

  • Catalyst Load : 10% Pd/C (9.9 g per mole of intermediate) .

Post-hydrogenation, methanol distillation (85–90% removal) and cooling to 35–37°C precipitate nebivolol hydrochloride with 99.5% HPLC purity .

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methodologies

MethodCatalystPressure (kg/cm²)Yield (%)Purity (%)
EP2163551A1 10–15% Pd/C5–5.585–9099.5
U.S. Patent 5,759,580 Pd/C56.695.0
CN103833717A N/AAmbient4298.0

The one-pot process (EP2163551A1) outperforms others in yield and purity, attributed to in situ HCl gas treatment and minimized intermediate handling .

Comparaison Avec Des Composés Similaires

Structural and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Solubility Metabolic Pathway Key Functional Groups Clinical/Research Role
4-Hydroxy Nebivolol 457.9 (HCl) DMSO CYP2D6-mediated hydroxylation 4-hydroxy-2-methoxyphenyl, β-OH Nebivolol metabolite; research use
Nebivolol 405.9 (HCl) Water-soluble CYP2D6, CYP2C19 oxidation Fluorophenyl, chromanol Antihypertensive, β1-blocker
4-Hydroxycarvedilol 406.5 Ethanol, DMSO CYP2D6 hydroxylation Carbazole, 4-hydroxyphenyl Carvedilol metabolite; antioxidant
Propranolol 259.3 Ethanol, lipids CYP1A2, CYP2D6 oxidation Naphthyl, isopropylamine Non-selective β-blocker
  • Metabolism : Both this compound and 4-Hydroxycarvedilol are CYP2D6-derived metabolites, but Nebivolol’s metabolite lacks the antioxidant activity reported for carvedilol derivatives .

Pharmacological Activity

  • Anticancer Activity: Nebivolol inhibits oral squamous cell carcinoma (OSCC) by inducing mitochondrial dysfunction and apoptosis. While this compound’s role in cancer models is unstudied, structural analogs like 4-hydroxy derivatives of chromanols (e.g., 4-hydroxy tamoxifen) often exhibit altered bioactivity .

Stability and Degradation

Nebivolol hydrochloride is highly susceptible to hydrolysis under acidic/basic conditions but stable in neutral buffers . In contrast, this compound’s hydrochloride hydrate form requires storage at -20°C to prevent degradation, suggesting lower stability than the parent drug .

Research Implications and Limitations

  • Therapeutic Potential: While Nebivolol’s vasodilatory and antihypertensive effects are well-documented, this compound’s contribution to these effects remains unclear. Preclinical studies suggest it may modulate mitochondrial function, but direct comparisons with Nebivolol are lacking .
  • This highlights divergent metabolic fates among β-blocker metabolites .

Activité Biologique

4-Hydroxy Nebivolol is a significant metabolite of Nebivolol, a third-generation selective beta-1 adrenergic receptor antagonist widely used in treating hypertension and heart failure. This article delves into the biological activity of this compound, covering its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Nebivolol and Its Metabolite

Nebivolol is unique among beta-blockers due to its ability to enhance nitric oxide (NO) bioavailability, which contributes to its vasodilatory effects. The metabolism of Nebivolol primarily occurs in the liver, where it is converted into several metabolites, including this compound. This metabolite is believed to play a crucial role in the drug's therapeutic effects.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized through various studies. A notable study involving 20 healthy volunteers examined the kinetics after a single oral dose of Nebivolol. The findings revealed first-order absorption kinetics for Nebivolol with pre-systemic metabolism leading to the formation of this compound.

Key Pharmacokinetic Parameters

ParameterValue
Absorption TypeFirst-order
DistributionBicompartmental
Elimination TypeFirst-order
Peak Concentration (Cmax)3.2 ng/mL at 2 hours
Half-life (t1/2)Approximately 10 hours

These parameters indicate that both Nebivolol and its active metabolite are eliminated from the body via first-order kinetics, highlighting the efficiency of their metabolic pathways .

This compound exhibits several biological activities that contribute to its pharmacological effects:

  • Nitric Oxide Production : This metabolite enhances NO production in endothelial cells via β2-adrenergic receptor activation, leading to vasodilation. In contrast, Nebivolol alone does not induce this effect .
  • Antioxidant Properties : Studies have shown that this compound can mitigate oxidative stress, which is beneficial in cardiovascular health .
  • Cardiovascular Effects : Clinical trials indicate that patients treated with Nebivolol demonstrate significant reductions in blood pressure and improved heart rate variability compared to placebo groups .

Clinical Evidence and Case Studies

Several clinical studies have assessed the efficacy and safety of Nebivolol and its metabolites:

  • Hypertension Management : In a meta-analysis involving multiple trials, patients receiving Nebivolol showed a response rate of 58-81% in lowering diastolic blood pressure .
  • Heart Failure : A study indicated that treatment with Nebivolol resulted in a notable decrease in heart rate compared to placebo, suggesting enhanced cardiac output and reduced workload on the heart .
  • Age-Dependent Efficacy : An in-silico pharmacokinetic study suggested that modifying dosing regimens based on age could optimize therapeutic outcomes .

Q & A

Q. What are the key pharmacological mechanisms distinguishing Nebivolol from other β-blockers in preclinical research?

Level: Basic
Nebivolol is a third-generation β1-adrenoceptor antagonist with unique nitric oxide (NO)-mediated vasodilation and antioxidant properties. Unlike non-selective β-blockers (e.g., propranolol), Nebivolol’s high β1-selectivity minimizes adverse effects on β2-mediated pathways (e.g., bronchoconstriction). Its vasodilatory action arises from endothelial NO synthase (eNOS) activation, increasing NO bioavailability, which reduces oxidative stress and improves endothelial function . Additionally, Nebivolol inhibits NADPH oxidase, further lowering superoxide production . These dual mechanisms differentiate it from conventional β-blockers and support its use in hypertension and heart failure research .

Q. What experimental models are recommended for evaluating Nebivolol’s cardioprotective effects in vivo?

Level: Basic

  • Bone Defect Healing in Rats : A surgical bone defect (1–2 mm) in the femur shaft of Sprague Dawley rats, with Nebivolol administered systemically to assess osteogenic repair via alkaline phosphatase (ALP) activity and histomorphometry .
  • Isolated Cerebral Artery Studies : Basilar arteries are pressurized ex vivo to test Nebivolol’s vasodilatory effects (10⁻⁷–10⁻⁴ M concentration range) under controlled intraluminal conditions .
  • Heart Failure Models : The SENIORS trial design (elderly patients with heart failure) can be adapted preclinically to measure mortality, hospitalization rates, and endothelial biomarkers .

Q. How do researchers assess Nebivolol’s impact on adipose-derived stem cell (ASC) proliferation and differentiation?

Level: Advanced

  • Proliferation Assays :
    • Cell Counting : ASCs seeded at 2×10⁴ cells/well, treated with Nebivolol for 72 hours, and counted manually or via automated systems. Nebivolol increased proliferation by 51.5% compared to controls .
    • Colony-Forming Unit (CFU) Assay : ASCs plated at 112.5–225 cells/well for 12 days; colonies stained with crystal violet. Nebivolol increased CFUs by 63–77% .
  • Differentiation Analysis :
    • Adipogenesis/Osteogenesis : ASCs treated with differentiation media ± Nebivolol. Adipogenic markers (CEBPA, LPL) quantified via RT-qPCR; lipid accumulation assessed via Oil Red O. Osteogenic differentiation measured via ALP activity .
    • Cell Cycle Analysis : Flow cytometry with propidium iodide staining showed Nebivolol shortens G1 phase (38.4% vs. 60.6% in controls), accelerating replication .

Q. What methodologies resolve contradictions in Nebivolol’s endothelial effects compared to other antihypertensives?

Level: Advanced
A 2020 meta-analysis (7 studies, n = 432) found no significant difference in flow-mediated dilation (FMD) improvement between Nebivolol and other β-blockers (mean difference: 1.12, 95% CI: -0.56–2.81, p = 0.19) . To address discrepancies:

  • Study Design : Use randomized controlled trials (RCTs) with standardized FMD protocols.
  • Patient Stratification : Subgroup analyses for comorbidities (e.g., diabetes) that affect endothelial function.
  • Biomarker Profiling : Measure NO metabolites (e.g., nitrite), oxidative stress markers (e.g., superoxide dismutase), and eNOS activity alongside FMD .

Q. What in vitro and in vivo approaches are used to study Nebivolol’s anti-melanoma activity?

Level: Advanced

  • In Vitro :
    • Cell Cycle Arrest : A2058 melanoma cells treated with Nebivolol (0–10 µM) for 24 hours; flow cytometry with PI staining showed G0/G1 phase arrest. Western blot confirmed reduced CDK2/CDK4 expression .
    • Apoptosis Assay : Annexin V-FITC/PI staining revealed dose-dependent apoptosis (e.g., 24-hour exposure to 10 µM Nebivolol) .
  • In Vivo :
    • Xenograft Models : B16 melanoma cells implanted in mice; Nebivolol administered intraperitoneally. Tumor samples analyzed via immunohistochemistry for Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31 (angiogenesis) .

Q. How are statistical methods applied in Nebivolol dose-response studies?

Level: Advanced

  • Experimental Replicates : Triplicate biological replicates (e.g., ASC proliferation assays ).
  • Data Presentation : Mean ± SD for error bars; Student’s t-test for pairwise comparisons (e.g., Nebivolol vs. control in cell cycle analysis ).
  • Dose-Response Analysis : Nonlinear regression (e.g., log-transformed concentrations vs. response) to calculate EC₅₀ values. ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., melanoma cell viability across doses ).

Propriétés

IUPAC Name

6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO5.ClH.H2O/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLYRGGZJNHZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClF2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849563
Record name 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178383-76-1
Record name 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.